N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-fluorobenzamide
Overview
Description
N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-fluorobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. It is characterized by the presence of a morpholine ring, a chloro-substituted phenyl group, and a fluorobenzamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-fluorobenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The reaction begins with the chlorination of a phenyl ring to introduce the chloro substituent.
Morpholine Introduction: The chloro-substituted phenyl intermediate is then reacted with morpholine under appropriate conditions to form the morpholinyl-phenyl derivative.
Carbamothioylation: The morpholinyl-phenyl derivative undergoes a reaction with a thiocarbamoyl chloride to introduce the carbamothioyl group.
Fluorobenzamide Formation: Finally, the intermediate is reacted with 2-fluorobenzoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to an amine or other reduced forms.
Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for studies in pharmacology and toxicology.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- **N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-4-methoxybenzamide
- **N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}acetamide
- **3-chloro-4-morpholin-4-yl-1,2,5-thiadiazole
Uniqueness
N-{[3-chloro-4-(morpholin-4-yl)phenyl]carbamothioyl}-2-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[(3-chloro-4-morpholin-4-ylphenyl)carbamothioyl]-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFN3O2S/c19-14-11-12(5-6-16(14)23-7-9-25-10-8-23)21-18(26)22-17(24)13-3-1-2-4-15(13)20/h1-6,11H,7-10H2,(H2,21,22,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTUVNGQWNEWHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=S)NC(=O)C3=CC=CC=C3F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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